The compound 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic molecule classified as a heterocyclic compound. It contains multiple functional groups including oxadiazole and thieno[3,2-d]pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 476.51 g/mol. The compound is identified by the CAS number 1040671-31-5 and has various structural representations including its SMILES notation: CCOc1cccc(c1)c1nc(CN2C(N(C(c3c2ccs3)=O)c2ccc(cc2)OC)=O)on1
.
The synthesis of this compound typically involves several steps that may include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the oxadiazole and methoxyphenyl substituents. A common method for synthesizing such compounds involves:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in organic solvents like ethanol or acetonitrile .
The molecular structure of this compound features a complex arrangement of rings and functional groups:
The compound is achiral and has a polar surface area of approximately 77.684 Ų, which suggests potential for solubility in polar solvents .
This compound can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for this compound is not fully elucidated but is likely related to its ability to interact with specific biological targets:
Research indicates that such compounds can exhibit anti-inflammatory and anticancer activities by modulating signaling pathways .
Key physical and chemical properties include:
These properties suggest that the compound may have favorable pharmacokinetics for oral administration .
This compound holds promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: